molecular formula C15H14N2O2 B5607424 N-[3-(acetylamino)phenyl]benzamide

N-[3-(acetylamino)phenyl]benzamide

Cat. No. B5607424
M. Wt: 254.28 g/mol
InChI Key: KCODCQYYCSDUSC-UHFFFAOYSA-N
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Description

"N-[3-(acetylamino)phenyl]benzamide" and similar compounds are studied for their biological activities, particularly as histone deacetylase (HDAC) inhibitors, which play a role in cancer treatment and other therapeutic areas. These compounds, like MGCD0103 and CI-994, show promise in inhibiting cancer cell proliferation and inducing apoptosis due to their impact on histone acetylation and cell cycle regulation (Zhou et al., 2008); (Kraker et al., 2003).

Synthesis Analysis

The synthesis of this compound derivatives involves various chemical reactions, including amidation and acetylation. For example, the synthesis of related molecules such as 4-Chloro-N-[2-(2-1H-indol-3-yl-acetylamino)-phenyl]-benzamide has been described, highlighting the typical pathways and chemical reactions used in developing these compounds (Geetha et al., 2019).

Molecular Structure Analysis

The molecular structure of related benzamide derivatives has been characterized by spectroscopic techniques such as HNMR, IR, LC-MS, and X-ray diffraction studies. These analyses provide insights into the conformation and crystal structure, which are crucial for understanding their biological activity (Geetha et al., 2019).

Chemical Reactions and Properties

Compounds like this compound typically undergo reactions reflective of their functional groups, such as acetylation and deacetylation, crucial for their HDAC inhibitory activity. The synthesis and modification of these compounds involve various chemical reactions that enhance their biological efficacy and specificity (Ighilahriz-Boubchir et al., 2017).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are essential for the formulation and delivery of these compounds. While specific data for this compound may not be available, studies on similar compounds provide insights into how these properties can influence pharmacological profiles and application methods (Demir et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and degradation pathways, are vital for understanding the drug's efficacy and safety profile. For instance, the reactivity with biological targets such as HDAC enzymes, and stability under physiological conditions, are critical factors for their therapeutic potential and side effect profile (Ighilahriz-Boubchir et al., 2017).

properties

IUPAC Name

N-(3-acetamidophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c1-11(18)16-13-8-5-9-14(10-13)17-15(19)12-6-3-2-4-7-12/h2-10H,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCODCQYYCSDUSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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